molecular formula C30H48N2O6 B1664308 (2S,3R,4S)-1-[2-(dibutylamino)-2-oxoethyl]-2-(2,2-dimethylpentyl)-4-(7-methoxy-1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acid CAS No. 212481-66-8

(2S,3R,4S)-1-[2-(dibutylamino)-2-oxoethyl]-2-(2,2-dimethylpentyl)-4-(7-methoxy-1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B1664308
CAS No.: 212481-66-8
M. Wt: 532.7 g/mol
InChI Key: OAEWNSKRLBVVBV-QSEAXJEQSA-N
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Biochemical Analysis

Biochemical Properties

ABT-546 is a small molecule that exhibits high affinity and selectivity for the endothelin ETA receptor. It has a Ki value of 0.46 nM for [125I]endothelin-1 binding to cloned human endothelin ETA receptors . ABT-546 is more than 25,000-fold selective for the ETA receptor compared to the ETB receptor . This compound effectively blocks endothelin-1-induced arachidonic acid release and phosphatidylinositol hydrolysis with IC50 values of 0.59 nM and 3 nM, respectively . The interactions of ABT-546 with the endothelin ETA receptor are crucial for its inhibitory effects on endothelin-1-mediated biochemical reactions.

Cellular Effects

ABT-546 has significant effects on various cell types and cellular processes. It inhibits endothelin-1-induced vasoconstriction in isolated vessels and blocks endothelin ETA receptor-mediated responses . In cellular models, ABT-546 has been shown to reduce the release of inflammatory mediators and decrease the activation of inflammasomes . These effects highlight the compound’s potential in modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of ABT-546 involves its antagonistic action on the endothelin ETA receptor. By binding to this receptor, ABT-546 prevents endothelin-1 from exerting its effects, thereby inhibiting downstream signaling pathways . This includes the inhibition of arachidonic acid release and phosphatidylinositol hydrolysis, which are critical for endothelin-1-induced cellular responses . Additionally, ABT-546 has been shown to downregulate the activation of NLRP3 inflammasomes and reduce reactive oxygen species (ROS) production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ABT-546 have been observed to change over time. The compound exhibits dose-dependent inhibition of endothelin-1-induced pressor responses in conscious rats . The stability and degradation of ABT-546 in vitro and in vivo have been studied, showing that it maintains its inhibitory effects over extended periods . Long-term studies have demonstrated that ABT-546 can effectively modulate cellular function without significant degradation.

Dosage Effects in Animal Models

The effects of ABT-546 vary with different dosages in animal models. In male Sprague-Dawley rats, oral administration of ABT-546 at doses ranging from 0 to 100 mg/kg dose-dependently blocks endothelin-1-induced pressor responses . Higher doses of ABT-546 have been associated with more pronounced inhibitory effects, but potential toxic or adverse effects at very high doses have not been extensively reported.

Metabolic Pathways

ABT-546 is involved in metabolic pathways related to endothelin signaling. It interacts with the endothelin ETA receptor, inhibiting endothelin-1-induced biochemical reactions . The compound’s effects on metabolic flux and metabolite levels are primarily mediated through its antagonistic action on the endothelin ETA receptor, which plays a crucial role in regulating vascular tone and cellular responses.

Transport and Distribution

The transport and distribution of ABT-546 within cells and tissues are influenced by its interactions with the endothelin ETA receptor. The compound is effectively transported to target tissues where it exerts its inhibitory effects on endothelin-1-induced responses . The distribution of ABT-546 within the body ensures its availability at sites of endothelin-1 activity, allowing for effective modulation of cellular and physiological processes.

Subcellular Localization

ABT-546 is localized at the endothelin ETA receptor sites within cells. This subcellular localization is critical for its activity and function, as it allows the compound to effectively inhibit endothelin-1-induced signaling pathways . The targeting of ABT-546 to specific compartments or organelles is facilitated by its high affinity for the endothelin ETA receptor, ensuring precise modulation of cellular responses.

Preparation Methods

The synthesis of ABT-546 involves several steps, including the preparation of intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions that involve the use of various reagents and catalysts . Industrial production methods for ABT-546 are also proprietary, but they typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

ABT-546 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

IUPAC Name

(2S,3R,4S)-1-[2-(dibutylamino)-2-oxoethyl]-2-(2,2-dimethylpentyl)-4-(7-methoxy-1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48N2O6/c1-7-10-13-31(14-11-8-2)26(33)19-32-18-22(21-15-24(36-6)28-25(16-21)37-20-38-28)27(29(34)35)23(32)17-30(4,5)12-9-3/h15-16,22-23,27H,7-14,17-20H2,1-6H3,(H,34,35)/t22-,23+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAEWNSKRLBVVBV-QSEAXJEQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)CN1CC(C(C1CC(C)(C)CCC)C(=O)O)C2=CC3=C(C(=C2)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN(CCCC)C(=O)CN1C[C@@H]([C@H]([C@@H]1CC(C)(C)CCC)C(=O)O)C2=CC3=C(C(=C2)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212481-66-8
Record name A-216546 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212481668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S,3R,4S)-1-[(dibutylcarbamoyl)methyl]-2-(2,2-dimethylpentyl)-4-(7-methoxy-1,3-dioxaindan-5-yl)pyrrolidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name A-216546 FREE BASE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3R,4S)-1-[2-(dibutylamino)-2-oxoethyl]-2-(2,2-dimethylpentyl)-4-(7-methoxy-1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
(2S,3R,4S)-1-[2-(dibutylamino)-2-oxoethyl]-2-(2,2-dimethylpentyl)-4-(7-methoxy-1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 3
(2S,3R,4S)-1-[2-(dibutylamino)-2-oxoethyl]-2-(2,2-dimethylpentyl)-4-(7-methoxy-1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 4
(2S,3R,4S)-1-[2-(dibutylamino)-2-oxoethyl]-2-(2,2-dimethylpentyl)-4-(7-methoxy-1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 5
(2S,3R,4S)-1-[2-(dibutylamino)-2-oxoethyl]-2-(2,2-dimethylpentyl)-4-(7-methoxy-1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 6
(2S,3R,4S)-1-[2-(dibutylamino)-2-oxoethyl]-2-(2,2-dimethylpentyl)-4-(7-methoxy-1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acid

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